molecular formula C23H28N2O5 B12454954 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate

4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate

Cat. No.: B12454954
M. Wt: 412.5 g/mol
InChI Key: YLZUVENCFQKJRA-UHFFFAOYSA-N
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Description

4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate is a complex organic compound with a unique structure that combines a nitrobenzyl group, a tert-butylphenyl group, and a valinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate typically involves multiple steps. One common method starts with the preparation of 4-nitrobenzyl bromide, which is then reacted with 4-tert-butylphenyl carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with valine or its derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with proteins or enzymes, leading to inhibition or modification of their activity. The tert-butylphenyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenyl 4-nitrobenzyl ether
  • 4-nitrobenzyl N-(tert-butoxycarbonyl)tyrosinate
  • 4-tert-butylphenol

Uniqueness

4-nitrobenzyl N-[(4-tert-butylphenyl)carbonyl]valinate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and tert-butylphenyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C23H28N2O5/c1-15(2)20(22(27)30-14-16-6-12-19(13-7-16)25(28)29)24-21(26)17-8-10-18(11-9-17)23(3,4)5/h6-13,15,20H,14H2,1-5H3,(H,24,26)

InChI Key

YLZUVENCFQKJRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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